![molecular formula C12H11N3O3 B3059423 4-(4-Hydroxy-6-methyl-pyrimidin-2-ylamino)-benzoic acid CAS No. 99989-32-9](/img/structure/B3059423.png)
4-(4-Hydroxy-6-methyl-pyrimidin-2-ylamino)-benzoic acid
Übersicht
Beschreibung
4-(4-Hydroxy-6-methyl-pyrimidin-2-ylamino)-benzoic acid, commonly referred to as HMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMPB is a pyrimidine-based molecule that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Protein Kinase Inhibitors 4-(4-Hydroxy-6-methyl-pyrimidin-2-ylamino)-benzoic acid derivatives, specifically 4-aminothieno[2,3-d]pyrimidine derivatives, have been explored for their potential as ATP-competitive CK2 inhibitors. These compounds have demonstrated significant inhibitory effects on protein kinase CK2, a critical enzyme implicated in various cellular processes. The study delves into the structure-activity relationships of these derivatives, shedding light on their interaction with the ATP-acceptor site of CK2 and the influence of intramolecular hydrogen bonding on their efficacy (Ostrynska et al., 2016).
Synthesis of Antineoplastic Agents Research on 4-(4-Hydroxy-6-methyl-pyrimidin-2-ylamino)-benzoic acid has also ventured into the synthesis of critical intermediates for antineoplastic agents. For instance, the compound has been used in the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase, showcasing its utility in developing treatments for conditions like chronic myelogenous leukemia (Yu Yankun et al., 2011).
Metabolic Pathway Elucidation The compound's derivatives have been instrumental in studying the metabolism of drugs like Flumatinib, another tyrosine kinase inhibitor. Understanding the metabolic pathways and main metabolites of such drugs is crucial for their effective and safe application in treating diseases like chronic myelogenous leukemia (Aishen Gong et al., 2010).
Eigenschaften
IUPAC Name |
4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-6-10(16)15-12(13-7)14-9-4-2-8(3-5-9)11(17)18/h2-6H,1H3,(H,17,18)(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOHCNEDWVSIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360653 | |
Record name | 4-(4-Hydroxy-6-methyl-pyrimidin-2-ylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-6-methyl-pyrimidin-2-ylamino)-benzoic acid | |
CAS RN |
99989-32-9 | |
Record name | 4-(4-Hydroxy-6-methyl-pyrimidin-2-ylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.